molecular formula C12H10N2O2 B13682836 7-Methoxy-2,9-dihydro-1h-pyrido[3,4-b]indol-1-one

7-Methoxy-2,9-dihydro-1h-pyrido[3,4-b]indol-1-one

Cat. No.: B13682836
M. Wt: 214.22 g/mol
InChI Key: MKVXRCMHYKDLDI-UHFFFAOYSA-N
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Description

7-Methoxy-2,9-dihydro-1h-pyrido[3,4-b]indol-1-one is a heterocyclic compound that belongs to the indole family. Indole derivatives are known for their diverse biological activities and are found in many natural products and pharmaceuticals

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Methoxy-2,9-dihydro-1h-pyrido[3,4-b]indol-1-one typically involves the Fischer indole synthesis, which is a well-known method for constructing indole rings. This method involves the reaction of phenylhydrazine with a ketone or aldehyde in the presence of an acid catalyst . For example, the reaction of phenylhydrazine hydrochloride with cyclohexanone using methanesulfonic acid under reflux conditions in methanol can yield the desired indole derivative .

Industrial Production Methods

Industrial production of indole derivatives, including this compound, often involves large-scale Fischer indole synthesis. The process is optimized for high yield and purity, with careful control of reaction conditions such as temperature, solvent, and catalyst concentration .

Chemical Reactions Analysis

Types of Reactions

7-Methoxy-2,9-dihydro-1h-pyrido[3,4-b]indol-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted indoles, quinolines, and tetrahydroindoles, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

7-Methoxy-2,9-dihydro-1h-pyrido[3,4-b]indol-1-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 7-Methoxy-2,9-dihydro-1h-pyrido[3,4-b]indol-1-one involves its interaction with various molecular targets and pathways. It can bind to specific receptors or enzymes, modulating their activity and leading to biological effects. For example, indole derivatives are known to inhibit certain enzymes involved in cancer cell proliferation . The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-Methoxy-2,9-dihydro-1h-pyrido[3,4-b]indol-1-one is unique due to its specific substitution pattern, which can influence its reactivity and biological activity. The presence of the methoxy group at the 7-position and the dihydroindole structure contribute to its distinct properties compared to other indole derivatives .

Properties

Molecular Formula

C12H10N2O2

Molecular Weight

214.22 g/mol

IUPAC Name

7-methoxy-2,9-dihydropyrido[3,4-b]indol-1-one

InChI

InChI=1S/C12H10N2O2/c1-16-7-2-3-8-9-4-5-13-12(15)11(9)14-10(8)6-7/h2-6,14H,1H3,(H,13,15)

InChI Key

MKVXRCMHYKDLDI-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C=C1)C3=C(N2)C(=O)NC=C3

Origin of Product

United States

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